An In-Depth Technical Guide to the Chemical Properties of Ethyl (hydroxymethyl)carbamate
An In-Depth Technical Guide to the Chemical Properties of Ethyl (hydroxymethyl)carbamate
Abstract: Ethyl (hydroxymethyl)carbamate, also known as N-(hydroxymethyl)urethane, is a critical chemical intermediate and a primary metabolite in the bioactivation of ethyl carbamate (urethane), a known Group 2A carcinogen. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization. We delve into the causality behind its formation and reactivity, its toxicological significance as a proximate carcinogen, and established protocols for its synthesis and handling. This document is intended for researchers, toxicologists, and drug development professionals who require a deep, mechanistically grounded understanding of this pivotal compound.
Introduction: The Significance of N-Hydroxymethylation
The carbamate functional group is a cornerstone in medicinal chemistry and materials science, prized for its stability and ability to participate in hydrogen bonding.[1] Ethyl carbamate (urethane), the parent compound, has a history of medicinal use but was later identified as a potent carcinogen found in fermented foods and alcoholic beverages.[1][2] The key to its carcinogenic activity lies in its metabolic activation.
Ethyl (hydroxymethyl)carbamate is the product of the first and critical step in one of the primary bioactivation pathways of ethyl carbamate. This N-hydroxymethylation reaction, catalyzed by cytochrome P450 enzymes, converts the relatively stable parent carbamate into a more reactive electrophilic species.[3][4] Understanding the chemical properties of this metabolite is therefore paramount to understanding the mechanism of ethyl carbamate-induced carcinogenesis. This guide elucidates these properties from a synthetic, analytical, and toxicological perspective.
Physicochemical Properties
Specific experimental data for ethyl (hydroxymethyl)carbamate is not widely published. The properties listed below are based on the established chemistry of its parent compound and related N-hydroxymethyl derivatives.
| Property | Value / Description | Source / Rationale |
| Chemical Name | Ethyl (hydroxymethyl)carbamate; N-(Hydroxymethyl)urethane | IUPAC Nomenclature |
| Molecular Formula | C₄H₉NO₃ | Calculated |
| Molecular Weight | 119.12 g/mol | Calculated |
| CAS Number | 6262-31-3 | Chemical Abstracts Service |
| Appearance | Expected to be a colorless solid or viscous oil. | Based on similar compounds like Benzyl (hydroxymethyl)carbamate.[5] |
| Solubility | Expected to be soluble in water, ethanol, and other polar organic solvents. | The presence of the hydroxyl group increases polarity compared to ethyl carbamate. |
| Stability | Thermally unstable; may decompose upon heating to release formaldehyde and ethyl carbamate. Stable in neutral aqueous solution for short periods. Unstable under acidic or basic conditions. | General reactivity of N-hydroxymethyl compounds. |
Synthesis and Reactivity
Synthesis: The Reaction with Formaldehyde
The primary and most direct synthesis of ethyl (hydroxymethyl)carbamate is the base-catalyzed reaction of ethyl carbamate with formaldehyde. The causality of this reaction hinges on enhancing the nucleophilicity of the carbamate nitrogen.
Mechanism: In the presence of a base (e.g., potassium carbonate), the N-H proton of ethyl carbamate is abstracted, forming a nucleophilic carbamate anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent workup protonates the resulting alkoxide to yield the N-hydroxymethyl product.
Experimental Protocol: Synthesis of Ethyl (hydroxymethyl)carbamate
This protocol is adapted from established procedures for the N-hydroxymethylation of similar carbamates, such as benzyl carbamate.[5]
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Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice-water bath, add ethyl carbamate (1.0 eq). Add distilled water as a solvent.
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Addition of Formaldehyde: While stirring vigorously, add aqueous formaldehyde solution (37%, 1.2 eq) to the flask.
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Catalysis: Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.05 eq).
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Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:2 hexane/ethyl acetate mobile phase).
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Workup: Upon completion, pour the reaction mixture into cold water to precipitate any unreacted starting material or byproducts. Extract the aqueous layer multiple times with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.
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Validation: The identity and purity of the final product, ethyl (hydroxymethyl)carbamate, must be confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity
Ethyl (hydroxymethyl)carbamate is a bifunctional molecule whose reactivity is dominated by the N-hydroxymethyl group. This group is essentially a "masked" iminium ion, making it an electrophilic species prone to reaction with nucleophiles.
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Decomposition: Upon heating or under acidic conditions, it can undergo a retro-reaction to release formaldehyde and ethyl carbamate.
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Reaction with Nucleophiles: In the biological context, this electrophilicity is key. The compound can react with biological nucleophiles, most notably the purine bases of DNA, leading to the formation of DNA adducts. This adduction is the molecular initiating event for its carcinogenic activity.[3]
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Further Oxidation: The N-hydroxymethyl group is an intermediate state. While it is reactive, further metabolic oxidation can occur in vivo to generate even more potent electrophiles.
Spectroscopic and Analytical Characterization
Definitive analytical characterization is crucial for validating synthesis and for detection in biological matrices.
| Technique | Expected Observations for Ethyl (hydroxymethyl)carbamate |
| ¹H NMR | - Ethyl Group (CH₃CH₂): A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -CH₂-).- Hydroxymethyl Group (-CH₂OH): A doublet around 4.6-4.8 ppm (2H, N-CH₂-O). The coupling would be to the N-H proton if present, though this signal can broaden or exchange. In many cases, it appears as a singlet.- Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | - Ethyl Group (CH₃CH₂): Signals around 14 ppm (-CH₃) and 62 ppm (-CH₂-).- Hydroxymethyl Carbon (-CH₂OH): A signal in the range of 65-75 ppm.- Carbonyl Carbon (C=O): A signal in the range of 156-158 ppm. |
| Infrared (IR) | - O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.- N-H Stretch: A moderate band around 3200-3300 cm⁻¹ (may be obscured by O-H).- C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.- C-O Stretch: Strong bands in the 1250-1050 cm⁻¹ region. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 119.- Key Fragments: Loss of H₂O (m/z = 101), loss of CH₂OH (m/z = 88), and fragments corresponding to the ethyl carbamate backbone. |
Toxicological Significance: A Proximate Carcinogen
The toxicity of ethyl (hydroxymethyl)carbamate is inextricably linked to that of its parent compound, ethyl carbamate. While ethyl carbamate itself is not highly reactive, its metabolism via cytochrome P450 2E1 (CYP2E1) generates reactive intermediates.[3][4] Ethyl (hydroxymethyl)carbamate is considered a proximate carcinogen—an intermediate that, while not the final DNA-reactive species, is a critical step towards it.
The prevailing hypothesis is that ethyl (hydroxymethyl)carbamate, once formed, can lose water to form a highly electrophilic N-acylimmonium ion. This ion is a potent alkylating agent that readily attacks nucleophilic sites on DNA bases, forming covalent adducts that can lead to mutations and initiate cancer if not repaired.
Caption: Metabolic activation pathway of Ethyl Carbamate.
Safety and Handling Protocols
Given its role as a proximate carcinogen and its relationship to ethyl carbamate, ethyl (hydroxymethyl)carbamate must be handled with extreme caution as a potential carcinogen.
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear nitrile or other chemically resistant gloves.
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Eye Protection: Use chemical safety goggles or a face shield.
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Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron.
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First Aid Measures:
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Inhalation: Move to fresh air immediately. Seek medical attention.
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Skin Contact: Wash off immediately with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
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Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
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-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for carcinogenic materials.
Conclusion
Ethyl (hydroxymethyl)carbamate is more than a simple derivative; it is a pivotal intermediate in the toxicological pathway of ethyl carbamate. Its chemical properties are defined by the reactive N-hydroxymethyl group, which imparts electrophilic character and serves as a precursor to the ultimate DNA-reactive species. A thorough understanding of its synthesis via formaldehyde addition, its reactivity profile, and its spectroscopic signatures is essential for researchers in toxicology, cancer research, and drug metabolism. Due to its inherent instability and toxicological profile, rigorous safety protocols must be adhered to during its synthesis and handling.
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